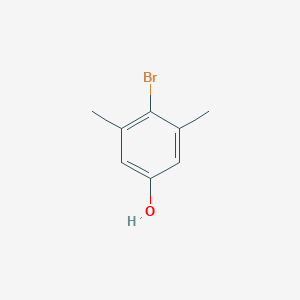

4-Bromo-3,5-dimethylphenol

Description

Propriétés

IUPAC Name |

4-bromo-3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUWDPLTTLJNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40225614 | |

| Record name | 4-Bromo-3,5-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7463-51-6 | |

| Record name | 4-Bromo-3,5-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7463-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,5-xylenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007463516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7463-51-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-3,5-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3,5-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-3,5-dimethylphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WQ7LMJ34Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Friedel-Crafts Acylation

Xylene derivatives react with acylating agents (e.g., acetyl chloride) in the presence of Lewis acids such as aluminum chloride (AlCl₃) or iron trichloride (FeCl₃). For example, 3,5-dimethylacetophenone is synthesized by reacting xylenes with acetyl chloride under controlled temperatures (15–100°C), achieving yields of 77.6–85.4% depending on catalyst loading.

Oxidation to MX Ester

The ketone intermediate is oxidized using peracids (e.g., meta-chloroperbenzoic acid) in ethyl acetate, yielding MX ester (3,5-dimethylphenyl acetate). Optimal conditions (20°C, 1:2 molar ratio of ketone to oxidant) produce an 88.6% yield.

Hydrolysis to 3,5-Dimethylphenol

MX ester undergoes acidic or alkaline hydrolysis. For instance, treatment with 1.5 M HCl at 60°C followed by extraction and vacuum distillation yields 3,5-DMP with a melting point of 62–64°C and an overall three-step yield of 65.5–70.6%.

Bromination of 3,5-Dimethylphenol

Bromination introduces the bromine atom at the para position relative to the hydroxyl group. Key methods include classical bromination and modern catalytic approaches.

Alternative Brominating Agents

To mitigate safety concerns, N-bromosuccinimide (NBS) or sodium bromide (NaBr) paired with oxidizing agents (e.g., HCl, acetic acid) offers a milder alternative.

NBS-Mediated Bromination :

-

Conditions : NBS (1.25 equivalents) in DCM with catalytic trifluoroacetic acid (TFA) at 0°C.

-

Advantages : Better control over bromine release reduces exothermicity.

-

Yield : Comparable to Br₂ (85–90%).

Electrophilic Bromination with NaBr/HCl :

-

Mechanism : NaBr reacts with HCl to generate HBr, which is oxidized in situ to Br₂.

-

Efficiency : Lower yields (60–75%) due to competing side reactions.

Optimization and Purification Strategies

Reaction Optimization

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-3,5-dimethylphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Major Products

Substitution: Products include various substituted phenols depending on the nucleophile used.

Oxidation: Products include quinones and other oxidized phenolic compounds.

Reduction: Products include 3,5-dimethylphenol and other reduced derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

4-Bromo-3,5-dimethylphenol is primarily utilized as a building block in the synthesis of more complex organic molecules. Its role in organic synthesis includes:

- Pharmaceuticals : It serves as an intermediate in the development of pharmaceutical compounds, where its phenolic structure can impart biological activity.

- Agrochemicals : The compound is also significant in the formulation of agrochemicals, contributing to the efficacy of pesticides and herbicides.

Biological Research

In biological research, this compound is employed as a model compound to study:

- Brominated Phenols : It helps researchers understand the effects of brominated phenolic compounds on biological systems, including their interactions with enzymes and proteins.

- Antimicrobial Properties : Studies have indicated potential antimicrobial activity due to its phenolic nature, which may inhibit microbial growth through mechanisms such as enzyme inhibition and membrane disruption.

Industrial Applications

The compound finds utility in various industrial processes:

- Specialty Chemicals Production : It is used in the production of specialty chemicals that require specific reactivity profiles.

- Chemical Intermediates : As an intermediate in chemical reactions, it facilitates the synthesis of other valuable compounds.

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

- A study published in a peer-reviewed journal examined its use as an antimicrobial agent against various pathogens, demonstrating significant inhibition at certain concentrations.

- Research focusing on its role as a chemical intermediate showed that it effectively participates in reactions leading to the formation of complex organic structures used in drug development.

Mécanisme D'action

The mechanism of action of 4-Bromo-3,5-dimethylphenol involves its interaction with biological molecules. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom may enhance the compound’s reactivity and binding affinity to molecular targets, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares 4-Bromo-3,5-dimethylphenol with halogenated and alkyl-substituted phenols:

Key Observations :

- Steric and Electronic Effects: The 3,5-dimethyl groups in this compound enhance steric hindrance, influencing its reactivity in nucleophilic substitutions (e.g., Mitsunobu reactions) compared to less hindered analogues like 3-Bromophenol .

- Halogen Impact: Bromine’s higher atomic weight and electronegativity compared to chlorine contribute to distinct reactivity patterns. For example, this compound participates efficiently in Suzuki couplings, whereas chlorinated analogues may require harsher conditions .

Thiazinane and Chromane Derivatives

- Compound 35 (4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide): Synthesized via ring-opening of a bicyclic sulfamide with this compound in 66% yield .

- Chromane Synthesis: In ionic liquid systems ([emim][HSO₄] + H₂SO₄), this compound reacts with buten-2-ol to form 6-bromo-2,2,5,7-tetramethylchromane in 89% yield within 15 minutes. This efficiency surpasses reactions with less substituted phenols, likely due to the stabilizing effect of methyl groups on intermediate carbocations .

Mitsunobu and Transamidation Reactions

- Mitsunobu Reaction: this compound reacts with trans-methyl 3-hydroxycyclobutanecarboxylate to form ester intermediates in antidiabetic drug syntheses. The methyl groups may reduce competing side reactions by blocking alternative substitution sites .

- Molecular Pumps: As an electrophile in transamidation-driven pumps, this compound esters exhibit high selectivity, avoiding rotaxane byproducts common with smaller phenols .

Toxicity Profile Comparison

Toxicity data (log(1/IGC₅₀)) for Tetrahymena pyriformis:

| Compound | Model 1 | Model 2 | Model 3 |

|---|---|---|---|

| This compound | 1.27 | 1.50 | 0.99 |

| 4-Chloro-3,5-dimethylphenol | 1.20 | 1.15 | 1.21 |

| 3-Bromophenol | 1.15 | 0.79 | 1.15 |

| 6-tert-Butyl-2,4-dimethylphenol | 1.16 | 1.31 | 1.20 |

Analysis :

- The bromo and dimethyl substituents in this compound correlate with higher toxicity in Model 2 (1.50 vs. 1.15 for chlorinated analogue), possibly due to increased lipophilicity enhancing membrane permeability .

- Variability across models (e.g., 0.99 in Model 3) suggests differential metabolic interactions, warranting further study.

Activité Biologique

4-Bromo-3,5-dimethylphenol is an organic compound characterized by the molecular formula and a molecular weight of approximately 201.06 g/mol. This compound features a bromine atom and two methyl groups attached to a phenolic ring, making it a brominated derivative of phenol. Its unique structure allows it to participate in various biological activities, particularly in the fields of microbiology and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis Methods

The synthesis of this compound commonly involves the bromination of 3,5-dimethylphenol. The general procedure includes:

- Dissolution : Dissolve 3,5-dimethylphenol in an organic solvent with ammonium acetate.

- Bromination : Slowly treat the solution with dibromodimethylhydantoin (DBDMH) to introduce the bromine atom.

- Filtration : Filter the mixture to remove by-products.

- Separation : Add water to separate the organic phase containing the desired compound.

- Recrystallization : Heat the organic solution and add methanol for recrystallization.

Chemical Reactions

This compound can undergo various chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by other substituents through nucleophilic substitution.

- Oxidation Reactions : The phenolic group can be oxidized to form quinones or other oxidized derivatives.

- Reduction Reactions : The bromine can be reduced to yield 3,5-dimethylphenol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Its phenolic structure allows it to disrupt microbial cell membranes and inhibit enzyme activity, making it a potential candidate for developing new antimicrobial agents .

The mechanism of action primarily involves:

- Enzyme Inhibition : The compound may inhibit enzymes by forming hydrogen bonds with active sites, thus interfering with metabolic processes.

- Membrane Interaction : Its lipophilic nature enhances its ability to penetrate biological membranes, leading to cellular disruption in pathogens.

Case Studies

- Antifungal Activity : A study demonstrated that this compound showed effective antifungal properties against Candida albicans, suggesting its potential use in treating fungal infections.

- Antibacterial Efficacy : Another investigation reported that this compound had significant antibacterial effects against Staphylococcus aureus and Escherichia coli, highlighting its broad-spectrum antimicrobial potential.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Chloro-3,5-dimethylphenol | C₈H₉ClO | Chlorine instead of bromine; different reactivity |

| 2-Bromo-3,5-dimethylphenol | C₈H₉BrO | Bromine at position 2; altered biological activity |

| 4-Bromo-2,6-dimethylphenol | C₈H₉BrO | Different methyl group positions; unique properties |

| 3-Bromo-4,5-dimethylphenol | C₈H₉BrO | Bromine at position 3; distinct biological effects |

This table illustrates how variations in substituent positions and types can influence the biological activity and chemical properties of related compounds.

Q & A

Q. What are the recommended methods for synthesizing 4-bromo-3,5-dimethylphenol, and how can purity be ensured?

Answer: Synthesis typically involves bromination of 3,5-dimethylphenol using brominating agents like N-bromosuccinimide (NBS) or Br₂ under controlled conditions. To ensure purity:

- Purification: Use column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the compound.

- Analytical Validation: Confirm purity via HPLC (≥99%) and characterize using -NMR (e.g., aromatic protons at δ 7.2–7.4 ppm) and FT-IR (O-H stretch at ~3200 cm⁻¹) .

- Thermal Analysis: Melting point determination (e.g., 73–74°C for related derivatives) can validate crystallinity .

Q. How should researchers handle safety and stability concerns during experimental work with this compound?

Answer:

- Safety Protocols: Use PPE (gloves, goggles) due to irritant properties (R36/37/38). Work in a fume hood to avoid inhalation .

- Storage: Store in amber vials at 4°C under inert gas (N₂/Ar) to prevent oxidation or decomposition.

- Stability Testing: Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Q. What standard techniques are used to characterize brominated phenolic derivatives like this compound?

Answer:

- Spectroscopy: -NMR for aromatic substitution patterns, -NMR for carbon backbone, and IR for functional groups.

- Chromatography: GC-MS or LC-MS for molecular weight confirmation and impurity profiling.

- Elemental Analysis: Combustion analysis (C, H, Br) to validate stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound across different model systems?

Answer:

- Mechanistic Studies: Compare toxicity endpoints (e.g., EC₅₀ in Tetrahymena pyriformis: 1.27 mg/L vs. mammalian cell lines) using standardized OECD guidelines.

- Metabolite Profiling: Identify toxic intermediates via LC-MS/MS after in vitro hepatic microsomal incubation.

- QSAR Modeling: Validate computational toxicity predictions (e.g., using logP and Hammett constants) against experimental data to identify outliers .

Q. What strategies optimize the synthesis of this compound derivatives for drug discovery applications?

Answer:

- Functionalization: Introduce substituents via Suzuki coupling (e.g., aryl boronic acids) or nucleophilic substitution (e.g., propoxy groups in THF/DMSO with KOH catalysis ).

- Reaction Optimization: Use design-of-experiment (DoE) approaches to vary temperature, solvent polarity, and catalyst loading.

- Yield Improvement: Employ microwave-assisted synthesis to reduce reaction time (e.g., from 24h to 2h) and improve regioselectivity .

Q. How can computational methods enhance the study of this compound’s interactions with biological targets?

Answer:

- Docking Simulations: Use AutoDock Vina to predict binding affinities with enzymes (e.g., tyrosinase or cytochrome P450).

- MD Simulations: Analyze stability of ligand-receptor complexes over 100-ns trajectories in GROMACS.

- ADMET Prediction: Apply SwissADME to estimate pharmacokinetic properties (e.g., bioavailability, BBB permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.